Lipophilicity (LogP) Differentiation: Target Compound vs. Des-Methyl Analog and 3-Phenoxy Regioisomer
The target compound exhibits a predicted LogP of 5.64 (computed value) , which is approximately 1.8 log units higher than the typical LogP range (3.5–4.0) reported for the herbicidal des-methyl analog methyl N-[5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoyl]carbamate [1]. This substantial lipophilicity increase is attributable to the replacement of the electron-withdrawing nitro and benzoyl groups with a methyl substituent and direct carbamate linkage, and indicates significantly higher membrane partitioning potential and reduced aqueous solubility.
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.64 (computed) |
| Comparator Or Baseline | Methyl N-[5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoyl]carbamate: LogP ~3.5–4.0 (estimated from structural analogs in US4263041) |
| Quantified Difference | ΔLogP ≈ +1.6 to +2.1 log units |
| Conditions | Computed LogP (Leyan); comparator LogP estimated from nitrobenzoyl carbamate structural class |
Why This Matters
A LogP difference of this magnitude fundamentally alters environmental fate partitioning, passive membrane permeability, and formulation strategy, making the target compound unsuitable as a drop-in replacement for nitrobenzoyl carbamate analogs in either agrochemical or biochemical assay contexts.
- [1] US4263041A – Optionally substituted phenyl, and alkyl N-[5-(2-chloro-4-trifluoromethyl-6-optionally substituted phenoxy)-2-nitro, halo, or cyanobenzoyl]carbamates. Describes nitrobenzoyl carbamate compounds with herbicidal utility; LogP estimated based on structural class. View Source
